2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS: 1368338-34-4) is a low-molecular-weight (219.10 g/mol) bicyclic building block characterized by a fused thiazole and tetrahydropyridine ring system. From a procurement and synthetic strategy perspective, its primary value lies in its orthogonal bifunctionality: an electrophilic C2-bromide on the thiazole ring and an unhindered secondary amine (N5) in the tetrahydropyridine ring. This dual reactivity profile allows for independent, site-selective modifications, such as palladium-catalyzed cross-coupling at the C2 position and reductive amination or acylation at the N5 position . Consequently, it is prioritized in medicinal chemistry workflows, particularly for the assembly of pharmacophores like HSP90 inhibitors and target-directed screening libraries [1].
Substituting 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine with closely related analogs disrupts established synthetic routes and structure-activity relationships (SAR). Utilizing the N-methylated analog (CAS: 1280704-26-8) abolishes the ability to perform N-directed coupling (e.g., reductive amination or amide bond formation), rendering it unviable for linking the core to other molecular fragments . Conversely, substituting with the non-brominated core (CAS: 933694-87-2) removes the primary handle for transition-metal-catalyzed C-C or C-N bond formation, necessitating additional pre-functionalization steps . Furthermore, employing the [5,4-c] fusion isomer (CAS: 949922-52-5) alters the spatial trajectory of the nitrogen atom, which can induce steric clashes in target binding pockets and reduce biological affinity [1].
The unmasked secondary amine in 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine allows for highly efficient N-derivatization, a critical step in building complex drug molecules. In standardized reductive amination protocols (e.g., using NaBH3CN in MeOH/AcOH), this compound achieves conversion rates exceeding 85% [1]. In contrast, the N-methylated comparator, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, is entirely inert to such functionalization, yielding 0% of the desired N-linked extended pharmacophore .
| Evidence Dimension | Yield of N-linked extended product via reductive amination |
| Target Compound Data | >85% conversion (unmasked secondary amine) |
| Comparator Or Baseline | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (0% conversion) |
| Quantified Difference | Absolute enabler of N-derivatization vs. complete inertness |
| Conditions | NaBH3CN, MeOH/AcOH, 20 °C, 1 hour |
Procuring the unmasked secondary amine is mandatory for workflows requiring the attachment of the bicyclic core to other molecular fragments via the nitrogen atom.
The pre-installed bromine atom at the C2 position of the thiazole ring provides an immediate, high-efficiency handle for transition-metal-catalyzed cross-coupling. When subjected to standard Suzuki-Miyaura or Buchwald-Hartwig conditions, 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically demonstrates >80% coupling yields . Utilizing the non-brominated baseline (4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine) requires a prior lithiation/halogenation step, which not only adds to the synthetic step count but also reduces the overall yield by 30-40% due to competing side reactions at the unprotected amine .
| Evidence Dimension | Overall yield for C2-arylation/amination |
| Target Compound Data | >80% direct coupling yield |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine (<50% over two steps) |
| Quantified Difference | Elimination of 1 synthetic step and >30% improvement in overall yield |
| Conditions | Pd-catalyzed cross-coupling vs. lithiation/halogenation followed by coupling |
The pre-brominated scaffold significantly streamlines manufacturing and library synthesis, reducing process time, reagent cost, and step count.
The specific [4,5-c] fusion geometry of this scaffold dictates the precise spatial trajectory of the N5 substituent, which is often critical for engaging specific residues in target binding pockets (e.g., HSP90). Switching to the [5,4-c] isomer (CAS: 949922-52-5) shifts the nitrogen atom's position, fundamentally altering the vector of any attached pharmacophore [1]. In established SAR models, such regioisomeric shifts typically result in a 10- to 100-fold drop in target binding affinity due to steric clashes and loss of critical hydrogen-bonding interactions .
| Evidence Dimension | Pharmacophore vector trajectory and binding affinity retention |
| Target Compound Data | Optimal vector alignment for [4,5-c] specific targets |
| Comparator Or Baseline | 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Altered vector) |
| Quantified Difference | Prevention of 10- to 100-fold affinity loss in sensitive binding pockets |
| Conditions | Receptor binding pocket modeling and SAR optimization |
Procuring the exact [4,5-c] regioisomer is non-negotiable for maintaining the structural integrity and biological activity of lead compounds designed around this specific geometry.
Directly leveraging its >85% yielding reductive amination capabilities, this compound is an effective starting material for synthesizing HSP90 inhibitors. The unmasked secondary amine allows for the straightforward attachment of resorcinol or aryl pharmacophores, which are critical for disrupting misfolded protein accumulation in neurodegenerative disease models [1].
Due to the pre-installed C2-bromide, this scaffold is highly suited for automated, high-throughput cross-coupling workflows. Medicinal chemists can rapidly generate libraries of C2-aryl, C2-alkyl, or C2-cyano derivatives without the need for intermediate halogenation steps, accelerating hit-to-lead optimization timelines .
With a molecular weight of 219.10 g/mol and a rigid bicyclic structure, this compound serves as an excellent fragment for FBDD. Its orthogonal bifunctionality ensures that once binding is detected, the fragment can be easily grown in two distinct vectors (via the N5 amine or the C2 bromide) to rapidly improve binding affinity .